Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione
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Overview
Description
Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo-thiadiazoles, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo-thiadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities.
1,3,4-Thiadiazoles: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Pyrazolo[5,1-c]triazines: Exhibit significant cytotoxic activity against various cancer cell lines.
Uniqueness
Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
143869-38-9 |
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Molecular Formula |
C5H6N2S3 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione |
InChI |
InChI=1S/C5H6N2S3/c8-4-6-2-1-3-7(6)5(9)10-4/h1-3H2 |
InChI Key |
IMYITMOFCBTJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=S)SC(=S)N2C1 |
Origin of Product |
United States |
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